Cas no 2227915-07-1 ((2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol)

(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol
- EN300-1832527
- 2227915-07-1
-
- インチ: 1S/C10H13NO3/c1-7-3-4-9(5-8(2)12)6-10(7)11(13)14/h3-4,6,8,12H,5H2,1-2H3/t8-/m1/s1
- InChIKey: ZMXPKWAUPATGNA-MRVPVSSYSA-N
- ほほえんだ: O[C@H](C)CC1C=CC(C)=C(C=1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66Ų
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832527-1.0g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 1g |
$1500.0 | 2023-05-26 | ||
Enamine | EN300-1832527-2.5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1832527-5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1832527-0.25g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1832527-0.05g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1832527-0.5g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1832527-5.0g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 5g |
$4349.0 | 2023-05-26 | ||
Enamine | EN300-1832527-0.1g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1832527-10g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 10g |
$6450.0 | 2023-09-19 | ||
Enamine | EN300-1832527-10.0g |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol |
2227915-07-1 | 10g |
$6450.0 | 2023-05-26 |
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-ol 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
(2R)-1-(4-methyl-3-nitrophenyl)propan-2-olに関する追加情報
The Comprehensive Overview of (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol (CAS No: 2227915-07-1)
(2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol, also known by its CAS registry number 2227915-07-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its chiral center at the second carbon of the propanol group, which imparts unique stereochemical properties. The molecule consists of a propanol backbone with a substituted phenyl group, specifically a 4-methyl-3-nitrophenyl group, attached to the central carbon atom. This structure contributes to its potential applications in drug design and synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol. Researchers have employed various strategies, including asymmetric catalysis and enantioselective reactions, to produce this compound with high optical purity. The use of chiral catalysts has been particularly effective in controlling the stereochemistry during the formation of the propanol moiety. These methods not only enhance the yield but also ensure the production of enantiopure material, which is crucial for pharmacological studies.
The structural features of (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol make it a valuable building block in medicinal chemistry. The nitro group on the aromatic ring is known to exhibit strong electron-withdrawing properties, which can influence the compound's reactivity and bioavailability. Additionally, the methyl group at the para position of the phenyl ring contributes to steric effects, potentially affecting interactions with biological targets. These properties have led researchers to explore its role as a lead compound in drug discovery programs targeting various therapeutic areas.
Recent studies have highlighted the potential of (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol as an intermediate in the synthesis of bioactive molecules. For instance, its ability to undergo nucleophilic substitution and elimination reactions has been exploited in constructing complex molecular frameworks. Moreover, its stereochemistry has been shown to play a critical role in modulating pharmacokinetic profiles, making it an attractive candidate for developing enantiomerically pure drugs.
In terms of applications, (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol has been investigated for its potential in anti-inflammatory and analgesic therapies. Preclinical studies have demonstrated that this compound exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its selectivity for COX-2 over COX-1 suggests that it may possess fewer gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings underscore its potential as a lead molecule for developing safer and more effective anti-inflammatory agents.
The synthesis and characterization of (2R)-1-(4-Methyl-3-Nitrophenyl)Propan-2-Ol have also contributed to our understanding of chiral induction in organic reactions. By studying the stereochemical outcomes of various synthetic pathways, researchers have gained insights into how different reaction conditions influence enantioselectivity. This knowledge is invaluable for designing more efficient and sustainable routes to chiral compounds, which are essential components of modern drug development.
In conclusion, (R)-1-(4-Methyl-3-Nitrophenyl)Propan- Ol, with its unique structural features and promising pharmacological profile, represents a significant advancement in organic chemistry and medicinal research. Its role as a versatile building block and lead compound positions it as a valuable asset in the pursuit of novel therapeutic agents. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to make further contributions to the field of drug discovery.
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